SAR131675 is a highly selective, ATP-competitive inhibitor of vascular endothelial growth factor receptor 3 (VEGFR-3), demonstrating an IC50 of approximately 20-23 nM and a Ki of 12 nM in cell-free assays [1]. Unlike broad-spectrum receptor tyrosine kinase (RTK) inhibitors, SAR131675 is engineered to isolate VEGFR-3-mediated lymphangiogenesis from general angiogenesis, offering a critical procurement advantage for laboratories studying tumor metastasis and lymphatic vessel formation [1]. Furthermore, the compound features a native alkyne moiety, allowing it to function dually as a potent pharmacological inhibitor and a bioorthogonal click chemistry probe for target engagement workflows . This dual utility, combined with its lack of direct cellular cytotoxicity, positions SAR131675 as a premium, multi-functional tool compound for advanced chemical biology and oncology research [REFS-1, REFS-2].
Substituting SAR131675 with broad-spectrum RTK inhibitors (such as sunitinib) or early-generation VEGFR-3 inhibitors (such as MAZ51) severely compromises the integrity of target-specific assays[REFS-1, REFS-2, REFS-3]. Broad-spectrum inhibitors like sunitinib hit VEGFR-1, VEGFR-2, and VEGFR-3 with near-equal low-nanomolar potency, making it impossible to decouple VEGFC/VEGFD-driven lymphangiogenesis from VEGFA-driven blood vessel angiogenesis in complex in vivo models [REFS-1, REFS-3]. Conversely, while MAZ51 is marketed as a VEGFR-3 inhibitor, it exhibits significant off-target cytotoxicity, inducing apoptosis and cell cycle arrest in a variety of non-VEGFR-3-expressing cell lines . Procurement of SAR131675 bypasses these critical failure points by providing >10-fold selectivity over VEGFR-2, >100-fold selectivity over VEGFR-1, and zero direct anti-proliferative activity against non-target tumor cells up to 10 µM, ensuring that observed phenotypic readouts are strictly mechanism-driven [1].
SAR131675 delivers an IC50 of 20-23 nM for VEGFR-3, while maintaining IC50 values of ~235 nM for VEGFR-2 and >3000 nM for VEGFR-1 [1]. In contrast, the baseline broad-spectrum inhibitor sunitinib inhibits all three VEGFR subtypes with overlapping low-nanomolar potencies (e.g., VEGFR-3 IC50 ~10-30 nM, VEGFR-2 IC50 ~80 nM) [REFS-1, REFS-2]. This establishes SAR131675 as a superior procurement choice for decoupling lymphatic from vascular endothelial signaling.
| Evidence Dimension | VEGFR subtype IC50 |
| Target Compound Data | SAR131675: VEGFR-3 (20-23 nM), VEGFR-2 (~235 nM), VEGFR-1 (>3000 nM) |
| Comparator Or Baseline | Sunitinib: VEGFR-3 (10-30 nM), VEGFR-2 (~80 nM) |
| Quantified Difference | SAR131675 provides ~10-fold selectivity over VEGFR-2 and >100-fold over VEGFR-1; sunitinib lacks subtype selectivity. |
| Conditions | Cell-free recombinant human kinase activity assays. |
Ensures that observed phenotypic changes are strictly driven by VEGFR-3 lymphangiogenesis, preventing confounding data from VEGFR-2-mediated blood vessel angiogenesis.
SAR131675 exhibits no anti-proliferative or cytotoxic activity (IC50 > 10 µM) across a diverse panel of 30 tumor and primary cell lines [1]. Conversely, the alternative VEGFR-3 inhibitor MAZ51 frequently induces off-target cell rounding, G2/M arrest, and apoptosis in non-VEGFR-3-expressing tumor cell lines. By maintaining a clean >10 µM safety window, SAR131675 guarantees that in vivo tumor reduction is due to host-mediated antilymphangiogenesis rather than direct chemical toxicity[1].
| Evidence Dimension | Non-target cell viability (IC50) |
| Target Compound Data | SAR131675: >10 µM across 30 tumor/primary cell lines |
| Comparator Or Baseline | MAZ51: Induces apoptosis in non-VEGFR-3 expressing lines |
| Quantified Difference | SAR131675 is strictly non-cytotoxic up to 10 µM; MAZ51 shows generalized off-target cytotoxicity. |
| Conditions | In vitro cell proliferation and viability assays. |
Allows researchers to confidently attribute anti-tumoral and anti-metastatic effects to the inhibition of the tumor microenvironment rather than direct compound toxicity.
Unlike standard RTK inhibitors, SAR131675 possesses a native terminal alkyne group, allowing it to function directly as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Baseline inhibitors like sunitinib and MAZ51 lack bioorthogonal reactive handles, requiring complex, yield-reducing synthetic derivatization to be converted into chemical probes[REFS-2, REFS-3, REFS-4]. This dual functionality allows SAR131675 to be used seamlessly for both functional inhibition and target pulldown workflows.
| Evidence Dimension | Bioorthogonal reactivity |
| Target Compound Data | SAR131675: Native alkyne group for direct CuAAC |
| Comparator Or Baseline | Standard TKIs (Sunitinib/MAZ51): No native click handles |
| Quantified Difference | SAR131675 functions natively as a probe without requiring custom synthetic derivatization. |
| Conditions | Target engagement and chemical biology pulldown assays. |
Eliminates the need to procure or synthesize separate probe molecules for target validation, streamlining chemical biology and proteomics workflows.
SAR131675 is highly hydrophobic (<1 mg/mL in water) but achieves a clear, stable working solution at ≥1.43 to 2.0 mg/mL when formulated in an optimized vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Attempting to substitute this specific multi-component vehicle with standard aqueous buffers results in immediate precipitation. Adhering to this validated procurement and formulation protocol ensures reliable systemic delivery and reproducible pharmacokinetics in murine models.
| Evidence Dimension | In vivo formulation solubility |
| Target Compound Data | SAR131675 in 10% DMSO/40% PEG300/5% Tween-80/45% Saline: ≥1.43 mg/mL (clear solution) |
| Comparator Or Baseline | SAR131675 in pure H2O/Saline: <1 mg/mL (insoluble/precipitate) |
| Quantified Difference | Optimized co-solvent system increases functional dosing concentration to ≥1.43 mg/mL. |
| Conditions | Preparation of dosing solutions for systemic in vivo administration. |
Prevents costly in vivo study failures caused by compound precipitation and ensures reproducible dosing in animal models.
SAR131675 is the optimal procurement choice for isolating the role of VEGFC/VEGFD-induced VEGFR-3 signaling in tumor-associated macrophage (TAM) infiltration and lymph node metastasis. Its >10-fold selectivity over VEGFR-2 prevents the confounding suppression of blood vessel angiogenesis commonly seen with broad-spectrum TKIs [1].
Because SAR131675 contains a native alkyne moiety, it is highly recommended for laboratories conducting target engagement studies. It can be directly reacted with azide-functionalized fluorophores or biotin tags via CuAAC click chemistry to map VEGFR-3 interactomes in complex cellular lysates without requiring custom probe synthesis .
When benchmarking novel antilymphangiogenic therapeutics in murine orthotopic models (e.g., 4T1 mammary carcinoma), SAR131675 serves as a highly specific positive control. Its validated in vivo formulation (using DMSO/PEG300/Tween-80/Saline) and lack of direct tumor cytotoxicity ensure that comparative efficacy readouts are strictly tied to the tumor microenvironment[REFS-1, REFS-2].